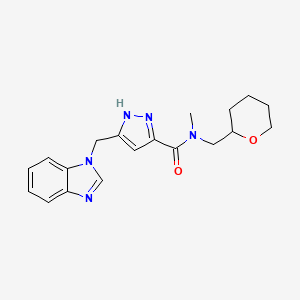![molecular formula C13H18N4O2S B6005631 2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B6005631.png)
2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, and its inhibition has been shown to have therapeutic potential in a variety of B-cell malignancies.
Mecanismo De Acción
2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide works by irreversibly binding to the active site of BTK, preventing its activation and downstream signaling. This leads to decreased activation of the B-cell receptor signaling pathway and decreased proliferation of B-cells.
Biochemical and physiological effects:
In addition to its effects on B-cell proliferation and apoptosis, 2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide has also been shown to have anti-inflammatory effects. This is likely due to its inhibition of BTK, which is involved in the signaling pathways of several inflammatory cells, including macrophages and neutrophils.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide as a research tool is its specificity for BTK, which allows for targeted inhibition of the B-cell receptor signaling pathway. However, its irreversible binding to BTK can also make it difficult to study the effects of transient BTK inhibition. Additionally, its potency and specificity may make it difficult to use as a tool in non-B-cell-related research.
Direcciones Futuras
There are several potential future directions for research involving 2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide. One area of interest is its potential as a therapeutic agent in autoimmune diseases, such as rheumatoid arthritis and lupus, which are also characterized by dysregulation of B-cell signaling pathways. Additionally, further studies are needed to fully understand the anti-inflammatory effects of 2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide and its potential as a treatment for inflammatory diseases. Finally, the development of more selective BTK inhibitors may help to overcome some of the limitations of 2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide and allow for more targeted research into the role of BTK in various diseases.
Métodos De Síntesis
The synthesis of 2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide involves several steps, including the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-amino-1-propanol to form 2,4-dimethyl-N-(propan-2-yl)benzenesulfonamide. This intermediate is then reacted with 1H-1,2,4-triazole-1-propylamine to form the final product, 2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide.
Aplicaciones Científicas De Investigación
2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide has been extensively studied for its potential as a therapeutic agent in B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Preclinical studies have shown that 2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cell malignancies.
Propiedades
IUPAC Name |
2,4-dimethyl-N-[2-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-10-4-5-13(11(2)6-10)20(18,19)16-7-12(3)17-9-14-8-15-17/h4-6,8-9,12,16H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHWFONJBQEEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC(C)N2C=NC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-[2-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-(3,5-dimethoxybenzyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6005551.png)
![2-[1-(2-fluorobenzyl)-4-(1-phenyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6005564.png)
![2-benzyl-6-chloro-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6005575.png)
![N-{1-[1-(4-hydroxy-3,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B6005582.png)
![4-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}morpholine](/img/structure/B6005587.png)
![1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6005594.png)
![2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}-1-butanol](/img/structure/B6005597.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)cyclohexanecarboxamide](/img/structure/B6005602.png)



![N-methyl-1-(3-phenylpropyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6005652.png)

![2-(4-methoxybenzyl)-5-(4-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6005659.png)